2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde
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Overview
Description
2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde is an organic compound characterized by the presence of a quinoline ring substituted with a chlorobenzyl sulfanyl group and an aldehyde group
Scientific Research Applications
2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Chlorobenzyl Sulfanyl Group: The chlorobenzyl sulfanyl group can be introduced via a nucleophilic substitution reaction. This involves reacting 4-chlorobenzyl chloride with a thiol to form the chlorobenzyl sulfanyl intermediate.
Formylation: The final step involves the formylation of the quinoline ring to introduce the aldehyde group. This can be achieved using the Vilsmeier-Haack reaction, which involves the reaction of the quinoline derivative with DMF and POCl3.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium thiolate (NaSR) in an aprotic solvent like DMSO.
Major Products
Oxidation: 2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarboxylic acid.
Reduction: 2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbinol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the quinoline ring and the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorobenzyl)sulfanyl]benzoic acid
- 2-[(4-Chlorobenzyl)sulfanyl]-3-cyano-5,6,7,8-tetrahydroquinoline
Uniqueness
2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde is unique due to the combination of its structural features, including the quinoline ring, the chlorobenzyl sulfanyl group, and the aldehyde group. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]quinoline-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNOS/c18-15-7-5-12(6-8-15)11-21-17-14(10-20)9-13-3-1-2-4-16(13)19-17/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBIXBKCIIFYDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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